molecular formula C10H6N2O3 B013940 Tyrphostin A25 CAS No. 118409-58-8

Tyrphostin A25

Cat. No. B013940
M. Wt: 202.17 g/mol
InChI Key: YZOFLYUAQDJWKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tyrphostins, including A25, are synthesized through a chemical process involving the condensation of aromatic aldehydes with malononitrile derivatives. A combinatorial synthesis approach has been employed to create a vast library of tyrphostin derivatives, allowing the exploration of their therapeutic potential across various biological targets (Shi, Xiao, & Czarnik, 1998).

Molecular Structure Analysis

The core structure of tyrphostin A25 includes a benzylidenemalononitrile moiety, which is crucial for its activity as a tyrosine kinase inhibitor. This pharmacophore is responsible for the compound's ability to interfere with the ATP binding site of tyrosine kinases, effectively blocking their enzymatic activity. The specificity and potency of tyrphostin A25 and its derivatives are influenced by substitutions on the aromatic ring, which can modulate its affinity for different tyrosine kinases.

Chemical Reactions and Properties

Tyrphostin A25, like other tyrphostins, undergoes various chemical reactions, including oxidation and reduction, which can affect its stability and biological activity. Its interaction with hypervalent iodine reagents, for example, leads to the formation of a range of oxidation products, offering insights into the compound's reactivity and potential modifications for enhanced activity or selectivity (Wells, Seaton, & Stevens, 2000).

Scientific Research Applications

  • Inhibition of Guanylyl Cyclase C Activity : Tyrphostin A25 is known to inhibit guanylyl cyclase C activity in vitro. This suggests its potential utility in studying the structure and function of nucleotide cyclases (Jaleel, Shenoy, & Visweswariah, 2004).

  • Protein Tyrosine Kinase Inhibition : It is used as an inhibitor of protein tyrosine kinase, which is significant for studying signal transduction. However, the instability of Tyrphostins 23 and 25 may lead to the discovery of more inhibitory compounds (Ramdas, McMurray, & Budde, 1994).

  • Mitogenesis Inhibition in Smooth Muscle Cells : Tyrphostins, including A25, are potent reversible inhibitors of PDGF-induced mitogenesis in smooth muscle cells. This could be useful for studying and potentially treating disorders related to vascular smooth muscle cell proliferation (Bilder et al., 1991).

  • Enhancement of Protein Methylation : It enhances the transfer of methyl groups from S-adenosyl-[methyl-3H]methionine to proteins in mammalian cell cytosol (Lipson & Clarke, 2007).

  • Inducing Apoptosis in Tumor Cells : Tyrphostins A25 and AG1478 inhibit DNA synthesis and induce apoptosis in colorectal tumor cells, providing potential alternative approaches for tumor treatment (Partik et al., 1999).

  • Stimulation of Protein Carboxyl Methylation : Tyrphostin A25 stimulates a novel type of protein carboxyl methylation reaction, possibly playing a role in signaling reactions in mammalian tissues (Miranda, Lowenson, & Clarke, 2004).

  • Modulation of Ion Channel Activity : It significantly increases the open probability of Ca2+-activated K+ channel activities in vascular smooth muscle cells (Xiong, Burnette, & Cheung, 1995).

  • Inhibition of Cell Proliferation and Receptor Autophosphorylation : Tyrphostins inhibit hormone-stimulated cell proliferation and receptor autophosphorylation, which can establish precise signaling mechanisms between IGF-1 and insulin effects (Párrizas et al., 1997).

  • Protection of Neuronal Cells from Oxidative Stress : Tyrphostins act as antioxidants, mitochondrial uncouplers, and increase cellular glutathione levels, thus protecting nerve cells from oxidative stress-induced death (Sagara, Ishige, Tsai, & Maher, 2002).

  • Potential Treatment for Pancreatic Cancer : It has been shown to inhibit pancreatic cancer cell growth in vitro, making it a potentially useful agent for treating pancreatic cancer (Gillespie, Dye, Schachter, & Guillou, 1993).

properties

IUPAC Name

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOFLYUAQDJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045216
Record name Tyrphostin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A25

CAS RN

118409-58-8
Record name Tyrphostin 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYRPHOSTIN-25
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
G Partik, K Hochegger, M Schörkhuber… - Journal of cancer research …, 1999 - Springer
… The inhibitory concentration (IC50) of tyrphostin A25 with EGF receptor kinase in 3 μM. It belongs to a group of tyrphostins that equally affect the platelet-derived growth factor (PDGF) …
TB Miranda, JD Lowenson, S Clarke - FEBS letters, 2004 - Elsevier
… , tyrphostin A25 was found to … that tyrphostin A25 acts by stabilizing the methyl ester groups on the substrates of the isoaspartyl methyltransferase [13]. Here, we show that tyrphostin A25 …
M Jaleel, AR Shenoy, SS Visweswariah - Biochemistry, 2004 - ACS Publications
… presence of tyrphostin A25. We observed that the IC 50 for tyrphostin A25 inhibition did not change appreciably under these conditions (Figure 3), indicating that tyrphostin A25 did not …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
S Missan, TF McDonald - British journal of pharmacology, 2004 - Wiley Online Library
… Under these conditions, stimulation by A23 was described by the Hill equation with EC 50 68±4 μM and coefficient 1.1, tyrphostin A25 was as effective as A23, and TK-inactive …
Y Sagara, K Ishige, C Tsai, P Maher - Journal of Biological Chemistry, 2002 - ASBMB
… 16 h later, the cells were exposed to either no glutamate (A−C) or 5 mm glutamate (D−F) in the presence of no tyrphostins (A andD), 10 μm tyrphostin A25 (B andE), or 1 μm tyrphostin …
Number of citations: 100 www.jbc.org
J AOKI, H KATOH, H YASUI, Y YAMAGUCHI… - Biochemical …, 1999 - portlandpress.com
… These results indicated that a tyrphostin A25-sensitive … this tyrphostin A25-sensitive tyrosine kinase functioned upstream or downstream of Rho, we examined the effect of tyrphostin A25 …
Number of citations: 51 portlandpress.com
PL Penar, S Khoshyomn, A Bhushan, TR Tritton - Neurosurgery, 1997 - journals.lww.com
… Because of the apparent significance of the EGFR-TK signaling mechanism in glioma growth and invasion, we investigated the effects of the TK inhibitors genistein and tyrphostin A25 …
Number of citations: 130 journals.lww.com
LY KONG, C LAI, BC WILSON, JN SIMPSON… - Neurochemistry …, 1997 - Elsevier
… stronger than the inhibitory effects of 25 μM tyrphostin A25 in the present study. These results suggest that genistein is more potent than tyrphostin A25 as an inhibitor of PTKs or that …
LY Kong, MK McMillian, R Maronpot, JS Hong - Brain research, 1996 - Elsevier
… the effects of genistein and tyrphostin A25, two potent inhibitors … Genistein or tyrphostin A25 inhibited the production of NO in … cultures was also inhibited by tyrphostin A25. To verify the …
H Katoh, J Aoki, Y Yamaguchi, Y Kitano… - Journal of Biological …, 1998 - ASBMB
… In this study, however, the tyrosine kinase inhibitor tyrphostin A25 blocked the Gα 13 QL-induced neurite retraction and cell rounding, whereas the Gα 12 QL-induced effects were not …
Number of citations: 206 www.jbc.org

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